N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine is a complex organic compound characterized by its unique molecular structure, which includes a benzyl group, a dimethyloxane moiety, and a phenylpropanamine backbone. This compound falls under the classification of amines and is notable for its potential applications in medicinal chemistry and pharmacology due to structural features that may influence biological activity. Preliminary studies indicate that N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine may exhibit significant biological activity, particularly concerning opioid receptors, suggesting its potential as an analgesic agent.
The synthesis of N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine can be approached through several methods:
Industrial production may optimize these reactions using catalysts, controlled temperatures, and specific solvents to enhance yield and purity.
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine has the following molecular characteristics:
| Property | Data |
|---|---|
| CAS Number | 5936-29-8 |
| Molecular Formula | C23H31NO |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine |
| InChI Key | YIMXBIWRYAWKDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CCO1)C(CCNCC2=CC=CC=C2)C3=CC=CC=C3)C |
This structure highlights the compound's complexity and potential reactivity due to various functional groups present.
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine can undergo various chemical reactions:
The major products formed from these reactions depend on specific conditions and reagents used, such as alcohols or ketones from oxidation and alkanes or amines from reduction.
The mechanism of action for N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets like enzymes or receptors. The compound may exert effects by binding to these targets, modulating their activity, which leads to changes in cellular processes and pathways. This interaction is crucial for understanding its potential pharmacological applications.
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine exhibits various physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine has several applications in scientific research:
Its unique structure suggests potential therapeutic applications that warrant further investigation in medicinal chemistry.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: